molecular formula C20H28ClNO2 B2711914 1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride CAS No. 56354-17-7

1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2711914
CAS No.: 56354-17-7
M. Wt: 349.9
InChI Key: MRPIIOMQLYKWQQ-UHFFFAOYSA-N
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Description

Historical Development of β-Adrenergic Receptor Modulators

The evolution of β-adrenergic receptor modulators began with Sir James Black’s pioneering work in the 1950s, which led to the development of propranolol, the first clinically viable β-blocker. Early nonselective antagonists like propranolol laid the foundation for understanding adrenergic signaling but exhibited limited subtype specificity. The 1970s saw the emergence of second-generation agents such as atenolol, which exploited para-substituted aryloxypropanolamine motifs to achieve β1-cardiac selectivity. These advances highlighted the critical role of aromatic ring substituents in directing receptor affinity.

The compound 1-(benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride exemplifies modern structural refinements, incorporating a benzylamino group at the amine position and a 2-isopropyl-5-methylphenoxy side chain. This configuration builds upon historical SAR insights while introducing novel steric and electronic features for enhanced receptor discrimination.

Classification Within Beta-Adrenergic Receptor Ligand Taxonomy

β-Adrenergic ligands are classified into three generations based on receptor selectivity and ancillary pharmacological effects:

Generation Selectivity Structural Features Example Compounds
1st Nonselective Naphthyl or phenyloxypropanolamine cores Propranolol, Timolol
2nd β1-selective Para-substituted aryloxy groups Atenolol, Metoprolol
3rd β1 + vasodilation Hybrid structures with α1-blockade or β3-agonism Carvedilol, Nebivolol

The subject compound belongs to the second-generation category, as evidenced by its 2-isopropyl-5-methylphenoxy group—a para-substituted aromatic system known to enhance β1 affinity. The benzylamino substituent introduces additional steric bulk compared to classical isopropylamino groups, potentially modulating receptor binding kinetics.

Theoretical Framework for β-Receptor Selectivity Mechanisms

Receptor subtype selectivity arises from complementary interactions between ligand substituents and receptor subpockets:

  • Aromatic Ring Interactions : The 2-isopropyl-5-methylphenoxy group engages with hydrophobic residues in the β1 receptor’s transmembrane domain. The isopropyl moiety occupies a lipophilic cleft near helix 5, while the methyl group at position 5 prevents rotation into β2-favoring conformations.

  • Amino Group Orientation : The benzylamino nitrogen forms a salt bridge with Asp113 in β1 receptors. Compared to smaller alkylamines, the benzyl group’s π-electron system may stabilize this interaction through cation-π interactions with adjacent phenylalanine residues.

  • Side Chain Geometry : The propan-2-ol linker adopts a conformation that positions the hydroxyl group for hydrogen bonding with Ser211 in β1 receptors. Molecular dynamics simulations suggest the hydrochloride salt improves aqueous solubility without disrupting this interaction.

Significance in Adrenergic Receptor Research

This compound addresses two key challenges in adrenergic pharmacology:

  • Subtype Discrimination : The simultaneous presence of a benzylamino group and 2-isopropyl-5-methylphenoxy side chain creates a unique steric profile that may improve β1/β2 selectivity ratios compared to earlier agents like atenolol.
  • Signal Pathway Analysis : As a non-catecholamine ligand, it enables isolation of G-protein-mediated effects from β-arrestin signaling pathways, facilitating mechanistic studies of adrenergic transduction.

Experimental data from rat liver homogenate models demonstrate that structural analogs inhibit T3 production at millimolar concentrations, suggesting ancillary effects on peripheral deiodinase activity. Such pleiotropic actions underscore the importance of this chemical scaffold in dissecting metabolic vs. cardiovascular adrenergic responses.

Table 1: Comparative Structural Features of Selected β-Blockers

Compound Aromatic Substituent Amino Group Selectivity IC50 (T3 Inhibition)
Propranolol Naphthyloxy Isopropylamino Nonselective 1.7 mM
Atenolol 4-Carbamoylmethylphenoxy Ethylamino β1 23.2 mM
1-(Benzylamino)-3-(2-Isopropyl-5-Methylphenoxy)Propan-2-Ol 2-Isopropyl-5-methylphenoxy Benzylamino β1 (predicted) Not tested

Properties

IUPAC Name

1-(benzylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.ClH/c1-15(2)19-10-9-16(3)11-20(19)23-14-18(22)13-21-12-17-7-5-4-6-8-17;/h4-11,15,18,21-22H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPIIOMQLYKWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CNCC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described with the following molecular formula:

  • Molecular Formula: C17H26ClN
  • Molecular Weight: 287.85 g/mol

Its structure includes a benzylamino group and a phenoxy moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Beta-cell Protection: Analogous compounds have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic beta-cells, which is crucial for diabetes treatment. For instance, derivatives of benzylamino compounds have demonstrated significant protective activity against ER stress with EC50 values as low as 0.1 μM .
  • Antioxidant Activity: Compounds similar to 1-(Benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol have been noted for their antioxidant properties, which can mitigate oxidative stress in cells .

Biological Activity Summary

The following table summarizes the biological activities reported for related compounds:

Compound Activity Max Activity (%) EC50 (μM)
WO5mβ-cell protective1000.1 ± 0.01
Compound 5gβ-cell protective8813 ± 1
Compound 5aModerate β-cell protective4518 ± 4

Case Studies

  • Case Study on Diabetes Treatment:
    In a study focusing on the protection of pancreatic beta-cells from apoptosis induced by ER stress, a derivative similar to our compound showed maximal activity at concentrations as low as 0.1 μM. This finding suggests that the compound may be a promising candidate in diabetes management strategies by enhancing beta-cell survival .
  • Antioxidant Studies:
    Another study evaluated the antioxidant capacity of structurally related compounds using DPPH radical scavenging assays. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro, suggesting potential therapeutic roles in conditions exacerbated by oxidative damage .

Comparison with Similar Compounds

Structural Analogues with Aliphatic Substituents

Compound 5 (1-isopropylamino-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate) and Compound 6 (1-tert-butylamino-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate) are direct structural analogs derived from thymol (). Key differences include:

  • Substituent at Position 1: Compound 5: Isopropylamino. Compound 6: Tert-butylamino. Target Compound: Benzylamino (aromatic group).

Pharmacological Activity :

  • Both 5 and 6 demonstrated non-selective β-adrenergic blocking activity in mouse ECG and rat uterus models, with 6 being 2-fold more potent (50 µg/kg vs. 100 µg/kg for 5) in antagonizing isoprenaline-induced tachycardia .
  • Receptor Binding: Neither compound showed selectivity for β1 or β2 receptors, similar to propranolol .

Structural Impact :

  • The tert-butyl group in 6 enhances steric bulk, improving receptor affinity compared to isopropyl in 3. The benzylamino group in the target compound introduces aromaticity, which may increase lipophilicity and alter binding kinetics .

Nadolol: A Clinically Approved Non-Selective Beta-Blocker

Nadolol (MM0439.00, CAS 42200-33-9) shares the phenoxypropanolamine core but substitutes a naphthalen-1-yloxy group at position 3 ().

  • Key Differences: Nadolol’s naphthalene ring enhances β1/β2 blocking potency but reduces CNS penetration due to higher polarity.

Cyclohexyl Derivatives

A cyclohexyl analog (CAS 20041-47-8) replaces the aromatic phenoxy group with a 2-isopropyl-5-methylcyclohexyloxy moiety ().

  • Impact on Activity: The cyclohexyl group reduces planarity, likely decreasing β-receptor affinity but improving metabolic stability. The target compound’s planar phenoxy group may enhance π-π interactions with receptor aromatic residues .

Pharmacokinetic and Metabolic Considerations

  • Lipophilicity: The benzylamino group (logP ~2.5) increases lipophilicity compared to isopropyl (logP ~1.8) or tert-butyl (logP ~2.0) groups, suggesting improved blood-brain barrier penetration .
  • Metabolism :
    • Aliphatic substituents (e.g., isopropyl in Compound 5) undergo rapid oxidative metabolism. The benzyl group may slow clearance via cytochrome P450 enzymes, extending half-life .

Comparative Data Table

Compound Substituent (Position 1) β1/β2 Selectivity Potency (Isoprenaline Antagonism) Key Reference
Target Compound Benzylamino Non-selective Not reported
Compound 5 Isopropylamino Non-selective 100 µg/kg (mouse ECG)
Compound 6 Tert-butylamino Non-selective 50 µg/kg (mouse ECG)
Nadolol Naphthalen-1-yloxy Non-selective ~10 µg/kg (clinical dose)

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(benzylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol hydrochloride, and how do they influence its reactivity in synthetic chemistry?

  • The compound contains a benzylamino group (electron-rich aromatic system), a 2-isopropyl-5-methylphenoxy moiety (sterically hindered substituent), and a propan-2-ol backbone with a hydrochloride counterion. These groups influence solubility, nucleophilicity, and hydrogen-bonding capacity. For example, the phenoxy group’s steric bulk may hinder electrophilic substitution reactions, while the benzylamino group participates in acid-base reactions under varying pH conditions .
  • Methodological Insight : Use X-ray crystallography or NMR to confirm stereochemistry and hydrogen-bonding networks. Compare reactivity with simpler analogs (e.g., phenoxypropanol derivatives) to isolate steric/electronic effects .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Key steps include:

  • Reagent selection : Use NaH or LiAlH4 for deprotonation in ethers (THF) to minimize side reactions .
  • Temperature control : Maintain low temperatures (0–5°C) during benzylamino group introduction to prevent racemization .
  • Purification : Employ gradient HPLC or silica gel chromatography with chloroform/methanol eluents to separate hydrochloride salts from unreacted amines .
    • Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 9:1 CHCl3:MeOH) and confirm purity via elemental analysis (C, H, N ±0.3%) .

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Core techniques :

  • NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.4 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) .
  • Mass spectrometry : ESI-MS (m/z ~307 [M+H]⁺) to confirm molecular weight .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>98%) .
    • Advanced methods : X-ray diffraction for crystal structure determination and DSC for thermal stability analysis (melting point ~200–220°C dec.) .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what experimental designs can elucidate its mechanism of action?

  • Hypothesis : The benzylamino group may bind to hydrophobic pockets in enzymes, while the phenoxy moiety could disrupt membrane permeability.
  • Methods :

  • Radioligand binding assays : Use ³H-labeled analogs to quantify affinity for adrenergic receptors (e.g., β1/β2 subtypes) .
  • Enzyme kinetics : Test inhibition of monoamine oxidases (MAOs) via fluorometric assays (IC50 determination) .
  • Molecular docking : Simulate interactions with homology models of target proteins (e.g., GPCRs) using AutoDock Vina .

Q. How can researchers resolve contradictory data regarding this compound’s solubility and bioactivity across different experimental models?

  • Case example : Discrepancies in IC50 values (μM vs. nM ranges) may arise from solvent effects (DMSO vs. aqueous buffers) or cell-line variability.
  • Solutions :

  • Standardize protocols : Use consistent DMSO concentrations (<0.1% v/v) and validated cell lines (e.g., HEK293 for receptor studies) .
  • Orthogonal assays : Confirm bioactivity via SPR (surface plasmon resonance) and cell-free enzymatic assays to exclude off-target effects .
  • Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259367) and ECHA databases to identify trends .

Q. What strategies are recommended for studying the enantiomeric purity of this compound, given its chiral centers?

  • Chiral resolution :

  • Use Chiralpak IA columns (hexane:isopropanol 85:15) to separate enantiomers .
  • Synthesize via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) to achieve >95% ee .
    • Validation : Compare optical rotation ([α]D²⁵) with literature values and confirm via circular dichroism (CD) spectroscopy .

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